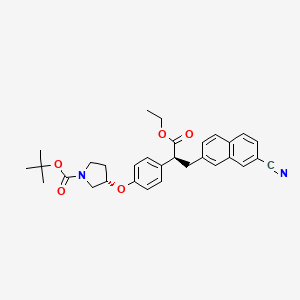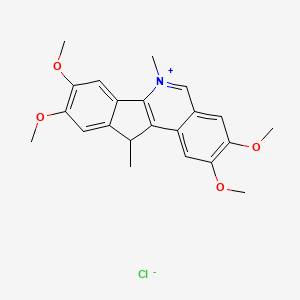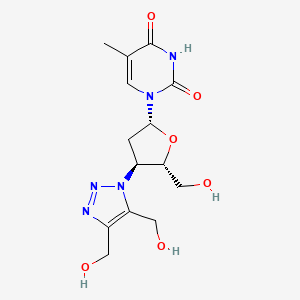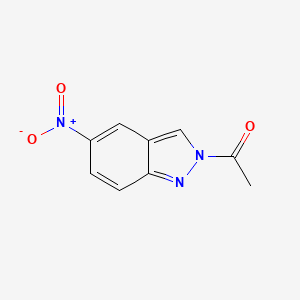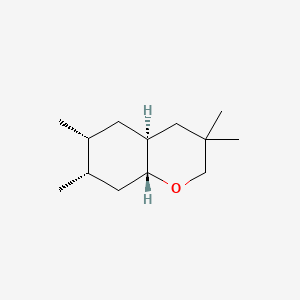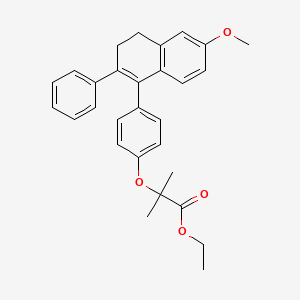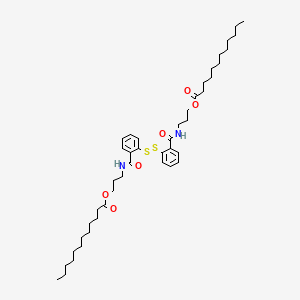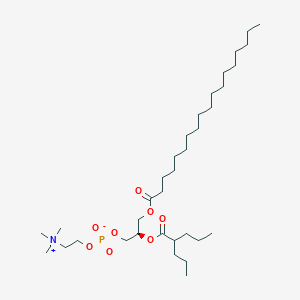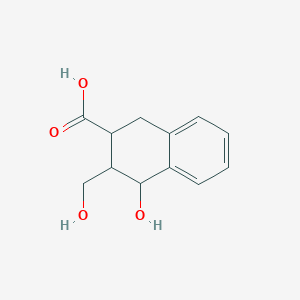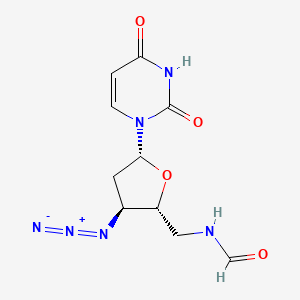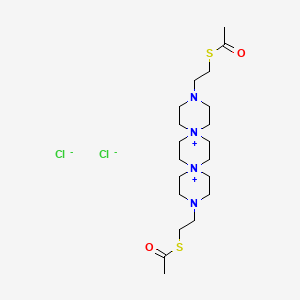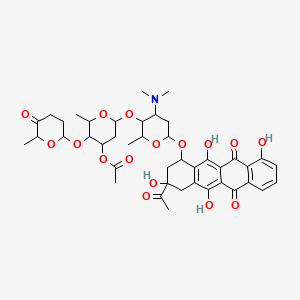
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-acetyl-10-((4-O-(3-O-acetyl-2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-1,6,8,11-tetrahydroxy-, (8S-cis)-,hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-acetyl-10-((4-O-(3-O-acetyl-2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-1,6,8,11-tetrahydroxy-, (8S-cis)-,hydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple hydroxyl groups, acetyl groups, and a naphthacenedione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the naphthacenedione core, followed by the introduction of hydroxyl and acetyl groups through specific reagents and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. Optimization of reaction conditions and the use of efficient purification techniques are essential to ensure the scalability and cost-effectiveness of the production.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or carboxylic acid groups, while reduction may result in the formation of alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in redox reactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structural features suggest that it could interact with specific molecular targets, leading to the development of new drugs or diagnostic agents.
Industry
In industrial applications, this compound may be used as a precursor for the synthesis of specialty chemicals, polymers, or advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions may include hydrogen bonding, hydrophobic interactions, and redox reactions. The pathways involved may include signal transduction, enzyme inhibition, or gene expression modulation.
類似化合物との比較
Similar Compounds
Doxorubicin: A well-known anthracycline antibiotic with a similar naphthacenedione core.
Daunorubicin: Another anthracycline antibiotic with structural similarities.
Mitoxantrone: A synthetic anthracenedione with related chemical properties.
Uniqueness
The uniqueness of 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-acetyl-10-((4-O-(3-O-acetyl-2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-1,6,8,11-tetrahydroxy-, (8S-cis)-,hydrate lies in its specific functional groups and stereochemistry, which may confer unique reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
81975-92-0 |
|---|---|
分子式 |
C42H51NO16 |
分子量 |
825.8 g/mol |
IUPAC名 |
[6-[6-[(3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate |
InChI |
InChI=1S/C42H51NO16/c1-17-25(46)11-12-29(53-17)58-41-19(3)55-31(14-27(41)56-21(5)45)59-40-18(2)54-30(13-24(40)43(6)7)57-28-16-42(52,20(4)44)15-23-33(28)39(51)35-34(37(23)49)36(48)22-9-8-10-26(47)32(22)38(35)50/h8-10,17-19,24,27-31,40-41,47,49,51-52H,11-16H2,1-7H3 |
InChIキー |
WQDRTDLRNGXXMO-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12,14-dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12786611.png)
